

Conformational Analysis of 2-(1-Methoxyethenyl)pyridine

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Compound of Interest

Compound Name: Pyridine, 2-(1-methoxyethenyl)-
CAS No.: 67200-36-6
Cat. No.: B3055829

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Executive Summary

The structural dynamics of 2-(1-methoxyethenyl)pyridine (also known as 2-(1-methoxyvinyl)pyridine) govern its reactivity profile as a versatile diene, and dictates its binding affinity to metalloenzymes and transition-metal catalysts, understanding its conformational landscape is critical. This whitepaper per interplay of steric strain, stereoelectronic conjugation, and dipole-dipole interactions.

Core Conformational Degrees of Freedom

The conformational space of 2-(1-methoxyethenyl)pyridine is defined by two primary rotatable bonds, which dictate the relative orientation of the pyridine

- Dihedral Angle 1 (τ_1)
Pyridine-Vinyl Torsion (N-C2-C1'-C2') This angle determines whether the vinyl group lies s-cis or s-trans relative to the pyridine nitrogen. In unsubstituted pyridine, the s-cis conformation is preferred. Substitution at the 2-position drastically alters this preference.
- Dihedral Angle 2 (τ_2)
Vinyl-Methoxy Torsion (C2'-C1'-O-CH₃) This angle defines the orientation of the methoxy methyl group relative to the alkene. In simple methyl vinyl ethers, the planar s-cis conformation ($\tau_2 = 0^\circ$) is preferred.

Mechanistic Drivers of Conformation

The global energy minimum of 2-(1-methoxyethenyl)pyridine is not perfectly planar. The causality behind its twisted geometry stems from three comp

A. Stereoelectronic Conjugation (Promotes Planarity)

To maximize orbital overlap, the molecule attempts to achieve planarity. The

conjugation of the oxygen lone pair into the alkene anti-bonding orbital strongly locks the

dihedral into a planar s-cis state[3]. The s-trans conformer of the methoxy group is typically 1.5–2.0 kcal/mol higher in energy due to the loss of this st

B. Allylic Steric Strain (Destabilizes Planarity)

Because the C1' carbon is fully substituted with bulky groups (a pyridine ring, a =CH

group, and an -OCH₃

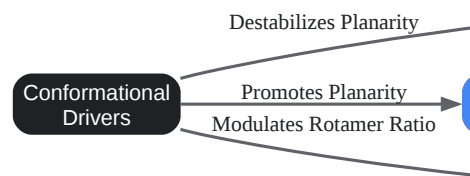
group), a perfectly planar

geometry forces the pyridine H3 proton into the van der Waals radius of either the methoxy oxygen or the vinyl protons. To relieve this severe

strain, the pyridine ring must twist out of the alkene plane, typically by 40° to 60°[5].

C. Dipole-Dipole Interactions (Modulates Rotamer Ratio)

The orientation of the twisted pyridine ring (leaning towards s-cis or s-trans) is dictated by the electrostatic repulsion between the pyridine nitrogen lone pairs in the s-cis and s-trans conformers.



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Fig 1. Mechanistic drivers dictating the conformational landscape of 2-(1-methoxyethenyl)pyridine.

Quantitative Conformational Landscape

Based on the physical organic principles outlined above, the quantitative energetic landscape of the molecule can be summarized as follows. The data is summarized in the table below.

Conformer State	(Pyridine-Vinyl)	(Vinyl-Methoxy)
Twisted s-cis / Planar s-cis	~ 45°	0°
Twisted s-trans / Planar s-cis	~ 135°	0°
Planar s-cis / Planar s-cis	0°	0°
Twisted s-cis / Planar s-trans	~ 45°	180°

Experimental & Computational Workflow

To empirically determine and validate the conformational ensemble of 2-(1-methoxyethenyl)pyridine, researchers must employ a self-validating loop of experimental and computational data.

Protocol 1: Computational Potential Energy Surface (PES) Scanning

Causality: Standard force fields fail to accurately model the hyperconjugation of enol ethers. DFT is required to capture the delicate balance of dispersion and electrostatic interactions.

- **Geometry Initialization:** Construct the molecule in silico and define the initial geometry and dihedral angles.
- **Level of Theory:** Select the M06-2X functional with a def2-TZVP basis set. Why? M06-2X is heavily parameterized for non-covalent interactions and dispersion.
- **Relaxed PES Scan:** Perform a 2D relaxed scan, incrementing the dihedral angles.

and

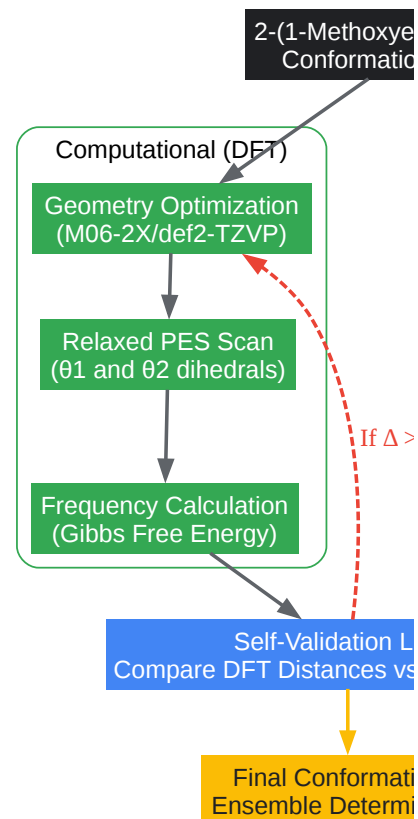
in 10° intervals.

- Thermodynamic Corrections: Isolate the energy minima and perform frequency calculations at 298.15 K to extract the Gibbs Free Energy () of each rotamer.

Protocol 2: NMR-Based Elucidation and Self-Validation

Causality: Computational gas-phase or implicit solvent models must be grounded in physical reality. NOESY/ROESY NMR provides through-space di

- Sample Preparation: Dissolve the analyte in both a non-polar solvent (e.g., Toluene-) and a polar solvent (e.g., DMSO-). Why? To observe how dielectric shielding alters the dipole-driven equilibrium between the twisted s-cis and s-trans states.
- 2D NOESY Acquisition: Acquire phase-sensitive NOESY spectra with a mixing time () of 300–500 ms.
- Distance Quantification: Integrate the cross-peaks between the methoxy -CH protons and the pyridine H3 proton. Convert the integration volumes to interatomic distances ().
- The Self-Validation Loop: Compare the NOE-derived distances to the population-weighted distances extracted from the DFT ensemble. If the varia) exceeds 10%, the computational solvent model or functional must be recalibrated.



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Fig 2. Self-validating workflow integrating DFT calculations and NMR spectroscopy to determine the conformational ensemble.

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